molecular formula C22H25NO B15209373 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one CAS No. 123631-58-3

3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one

Cat. No.: B15209373
CAS No.: 123631-58-3
M. Wt: 319.4 g/mol
InChI Key: IGIOZUQTOROUQB-UHFFFAOYSA-N
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Description

3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one (CAS Number: 123631-58-3 ) is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry research. This compound features a 3-methyl group and a unique 6-phenylhexyl side chain at the 2-position of the quinolin-4-one scaffold, a structure known for its broad spectrum of biological activities . Quinolin-4-ones are a privileged structure in drug discovery, extensively investigated for their antibacterial, antiviral, and particularly their antiproliferative properties . Researchers are especially focused on the anticancer potential of quinolin-4-one derivatives, which can inhibit proliferation by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis . The specific substitution pattern on the quinolinone core, including the length and nature of the alkylaryl side chain in this compound, is critical for modulating its biological activity and selectivity . This product is provided for research purposes to support the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123631-58-3

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

3-methyl-2-(6-phenylhexyl)-1H-quinolin-4-one

InChI

InChI=1S/C22H25NO/c1-17-20(23-21-16-10-9-14-19(21)22(17)24)15-8-3-2-5-11-18-12-6-4-7-13-18/h4,6-7,9-10,12-14,16H,2-3,5,8,11,15H2,1H3,(H,23,24)

InChI Key

IGIOZUQTOROUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)CCCCCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(6-phenylhexyl)quinolin-4-ol typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The resulting quinoline core can then be modified to introduce the phenylhexyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Additionally, the use of catalysts and green chemistry principles can enhance the yield and reduce environmental impact.

Chemical Reactions Analysis

Tautomerism and Stability

4-Quinolones exist in equilibrium between keto (lactam) and enol (lactim) tautomeric forms. The presence of electron-donating substituents (e.g., methyl or alkyl chains) stabilizes the keto form due to reduced resonance stabilization of the enol tautomer . For 3-Methyl-2-(6-phenylhexyl)quinolin-4(1H)-one:

  • Keto form dominance : The methyl group at position 3 and bulky 6-phenylhexyl chain likely favor the keto tautomer, as observed in similar 1-methyl-4-quinolones .

  • Impact on reactivity : The keto form enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or substitutions.

Nucleophilic Substitution Reactions

The 4-quinolone scaffold participates in nucleophilic substitution at the carbonyl group or via Michael-type additions.

Reaction Type Conditions Products References
Aza-Michael Addition CuOTf (5 mol %), DMF, 25°C, N₂ atmosphereFormation of dihydroquinolin-4(1H)-one derivatives with alkyl/aryl groups .
Alkylation NaH/KOtBu, THF, RTSubstitution at position 2 or 3 with electrophiles (e.g., alkyl halides) .

Mechanistic Insight :

  • The 2-position’s 6-phenylhexyl chain may sterically hinder substitutions at adjacent sites, directing reactivity toward the 4-carbonyl or 3-methyl group .

  • Copper catalysis (e.g., CuOTf) enhances regioselectivity in Michael additions .

Oxidation and Antioxidant Activity

4-Quinolones exhibit redox activity, particularly with hydroxyl or alkyl substituents.

Reaction Type Conditions Products References
Radical Scavenging Hydroxy radical (- OH) generationInhibition of ROS (e.g., 84% reduction at 10 μM) .
Oxidation to Oxides H₂O₂, mCPBA, or O₂Formation of N-oxide derivatives .

Key Findings :

  • The compound’s antioxidant capacity is attributed to electron-rich aromatic systems and alkyl side chains, which stabilize radical intermediates .

  • Metal chelation (e.g., Cu²⁺) is unlikely due to low binding affinity compared to dedicated chelators .

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution, influenced by substituents:

Reaction Type Conditions Position References
Nitration HNO₃, H₂SO₄, 0–5°CC-5/C-8
Sulfonation SO₃, H₂SO₄, 80°CC-6

Substituent Effects :

  • The 3-methyl group acts as an electron donor, directing electrophiles to para positions (C-5/C-8) .

  • The 6-phenylhexyl chain may sterically hinder reactions at C-6, favoring C-5 substitution .

Metal Complexation

4-Quinolones form coordination complexes with transition metals, relevant in catalytic or medicinal applications.

Metal Conditions Application References
Cu²⁺ Methanol, RTCatalytic intermediates .
Fe³⁺ Aqueous buffer, pH 7.4Antioxidant assays .

Structural Impact :

  • Coordination likely occurs via the carbonyl oxygen and nitrogen, forming six-membered chelate rings .

Reduction and Hydrogenation

The 4-quinolone scaffold can be reduced to dihydroquinolines or tetrahydro derivatives.

Reaction Type Conditions Products References
Catalytic Hydrogenation H₂, Pd/C, EtOH, 50°CDihydroquinolin-4(1H)-one derivatives .

Stereochemical Notes :

  • Hydrogenation of the pyridone ring typically yields cis-dihydro products due to steric guidance from substituents .

Scientific Research Applications

3-Methyl-2-(6-phenylhexyl)quinolin-4-ol has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-methyl-2-(6-phenylhexyl)quinolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Strategies: Pd-catalyzed cyclocarbonylation () and condensation reactions () are viable for synthesizing complex quinolin-4(1H)-ones. The target’s 6-phenylhexyl group may require multi-step alkylation or Suzuki coupling.
  • Bioactivity Trends: Chain Length: Longer alkyl chains (e.g., C15 in ) improve protein binding but may reduce solubility. The target’s C6-phenylhexyl balances hydrophobicity and steric effects. Unsaturation: Alkenyl chains () enhance antifungal activity, while aromatic groups (target compound) may optimize target specificity via π-stacking. Halogenation: Electron-withdrawing groups () improve stability but reduce membrane permeability compared to non-halogenated analogs.

Q & A

Q. What in vitro models evaluate CNS-targeted activity of quinolin-4(1H)-one derivatives?

  • GPCR Modulation :
  • Radioligand Binding Assays : Test affinity for dopamine D₂ or serotonin 5-HT₆ receptors (IC₅₀: 10–100 nM) .
  • cAMP Inhibition : Measure cAMP levels in HEK293 cells transfected with GPCRs .

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